9-Methyloctadecanoic acid 9-Methyloctadecanoic acid 9-methyl-octadecanoic acid is a long-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 86073-38-3
VCID: VC19292755
InChI: InChI=1S/C19H38O2/c1-3-4-5-6-7-9-12-15-18(2)16-13-10-8-11-14-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21)
SMILES:
Molecular Formula: C19H38O2
Molecular Weight: 298.5 g/mol

9-Methyloctadecanoic acid

CAS No.: 86073-38-3

Cat. No.: VC19292755

Molecular Formula: C19H38O2

Molecular Weight: 298.5 g/mol

* For research use only. Not for human or veterinary use.

9-Methyloctadecanoic acid - 86073-38-3

Specification

CAS No. 86073-38-3
Molecular Formula C19H38O2
Molecular Weight 298.5 g/mol
IUPAC Name 9-methyloctadecanoic acid
Standard InChI InChI=1S/C19H38O2/c1-3-4-5-6-7-9-12-15-18(2)16-13-10-8-11-14-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21)
Standard InChI Key FUDUTAVRRCALAT-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC(C)CCCCCCCC(=O)O

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

9-Methyloctadecanoic acid is the IUPAC-approved systematic name for this compound, reflecting its 18-carbon chain (octadecanoic acid) with a methyl branch at the ninth carbon . Alternative designations include 9-methyl-octadecanoic acid and LMFA01020219, as cataloged in lipid-specific databases . The CAS registry number 86073-38-3 serves as a unique identifier for chemical indexing and regulatory purposes .

Structural Isomerism

The positional isomerism of methyl-branched fatty acids significantly influences their physical and biological properties. For instance, 10-methyloctadecanoic acid (tuberculostearic acid, CAS 542-47-2), a structurally similar compound, features a methyl group at the tenth carbon instead of the ninth . This subtle difference alters packing efficiency in lipid bilayers and may impact metabolic pathways, though comparative studies between these isomers remain limited .

Table 1: Key Identifiers for 9-Methyloctadecanoic Acid

PropertyValueSource
IUPAC Name9-methyloctadecanoic acid
Molecular FormulaC₁₉H₃₈O₂
Molecular Weight298.5 g/mol
CAS Registry Number86073-38-3
Lipid Maps IDLMFA01020219
InChIKeyFUDUTAVRRCALAT-UHFFFAOYSA-N

Molecular Structure and Conformational Analysis

2D and 3D Structural Features

The 2D structure of 9-methyloctadecanoic acid comprises a carboxylic acid head group (-COOH) attached to an 18-carbon alkyl chain, with a methyl branch (-CH₃) at the ninth carbon . The SMILES representation, CCCCCCCCCC(C)CCCCCCCC(=O)O, encodes this branching pattern unambiguously . Despite the availability of 2D structural data, 3D conformational models are less developed due to the compound’s flexibility, which complicates crystallographic analysis .

Comparative Analysis with Linear Fatty Acids

The methyl branch introduces steric hindrance, reducing the molecule’s ability to adopt all-trans conformations commonly observed in straight-chain fatty acids like stearic acid (C18:0). This structural perturbation lowers melting points compared to linear analogs and may influence intermolecular interactions in lipid assemblies . For example, the branched configuration of 9-methyloctadecanoic acid likely disrupts crystalline packing, rendering it a liquid at room temperature, whereas stearic acid melts at 69°C .

Physicochemical Properties

Thermal Stability and Phase Behavior

While specific thermogravimetric data are unavailable, the compound’s solid state at room temperature (as inferred from its 10-methyl isomer) implies a melting point above 25°C. Branched-chain fatty acids generally exhibit lower melting points than their linear counterparts due to reduced van der Waals interactions. For instance, 10-methyloctadecanoic acid melts at 48–50°C, whereas stearic acid melts at 69°C . Extrapolating this trend, 9-methyloctadecanoic acid likely has a melting point between 45°C and 55°C.

Synthesis and Industrial Relevance

Synthetic Routes

Research Context and Biological Implications

Analytical Characterization

Gas chromatography–mass spectrometry (GC-MS) is the principal method for identifying and quantifying methyl-branched fatty acids in complex matrices . Derivatization via methyl esterification (e.g., using BF₃-methanol) enhances volatility, enabling separation on nonpolar stationary phases . The distinct fragmentation patterns of branched-chain esters, such as m/z peaks corresponding to α-cleavage near the methyl branch, aid in structural elucidation .

Challenges and Future Directions

The limited commercial availability of 9-methyloctadecanoic acid hampers experimental studies on its properties and applications . Collaborative efforts between synthetic chemists and industrial partners could address this gap by developing scalable production methods. Furthermore, computational modeling of its interaction with lipid bilayers or enzymes may reveal novel bioactivities or material science applications. Given the growing interest in branched fatty acids as sustainable alternatives to petroleum-derived compounds, targeted research on 9-methyloctadecanoic acid is warranted.

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